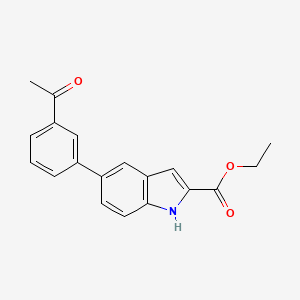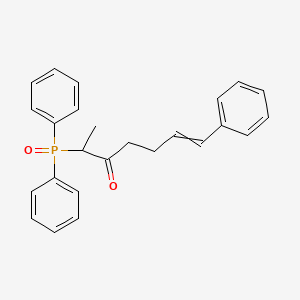
2-(Diphenylphosphoryl)-7-phenylhept-6-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diphenylphosphoryl)-7-phenylhept-6-en-3-one is an organic compound characterized by the presence of a diphenylphosphoryl group and a phenyl group attached to a hept-6-en-3-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphoryl)-7-phenylhept-6-en-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of diphenylphosphoryl chloride and a suitable hept-6-en-3-one derivative. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diphenylphosphoryl)-7-phenylhept-6-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and diphenylphosphoryl groups can participate in substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Halogenating agents or nucleophiles in an appropriate solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding phosphine oxides, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
2-(Diphenylphosphoryl)-7-phenylhept-6-en-3-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(Diphenylphosphoryl)-7-phenylhept-6-en-3-one involves its interaction with specific molecular targets. The diphenylphosphoryl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The phenyl group may also contribute to the compound’s binding affinity and specificity towards certain targets.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylphosphoryl azide: Known for its use in organic synthesis and peptide bond formation.
Diphenylphosphoryl chloride: Utilized as a reagent in the synthesis of various organic compounds.
Diphenylphosphoryl ethyl derivatives: Studied for their conformational properties and reactivity.
Uniqueness
2-(Diphenylphosphoryl)-7-phenylhept-6-en-3-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
821770-43-8 |
|---|---|
Fórmula molecular |
C25H25O2P |
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
2-diphenylphosphoryl-7-phenylhept-6-en-3-one |
InChI |
InChI=1S/C25H25O2P/c1-21(25(26)20-12-11-15-22-13-5-2-6-14-22)28(27,23-16-7-3-8-17-23)24-18-9-4-10-19-24/h2-11,13-19,21H,12,20H2,1H3 |
Clave InChI |
DYGHGOPEHFXHGS-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)CCC=CC1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


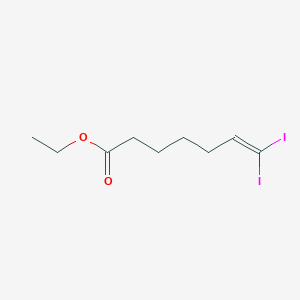
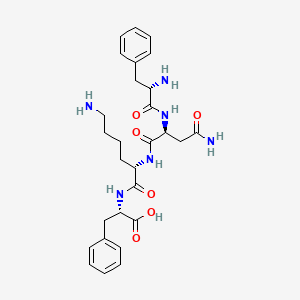
![2-Thiophenecarboxylic acid, 5-[[(4-chlorobenzoyl)amino]methyl]-](/img/structure/B14216203.png)
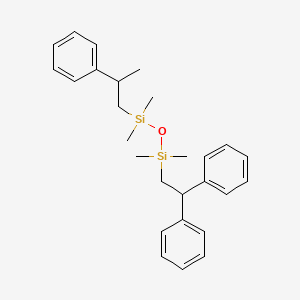

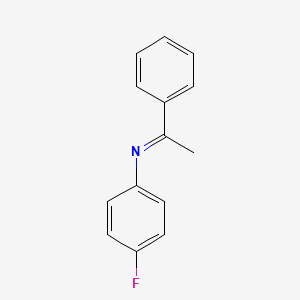

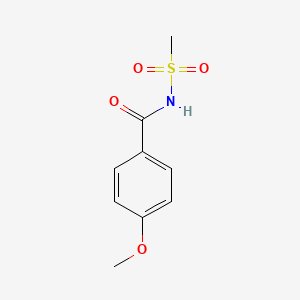

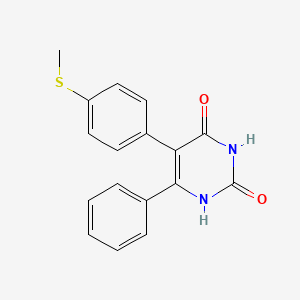
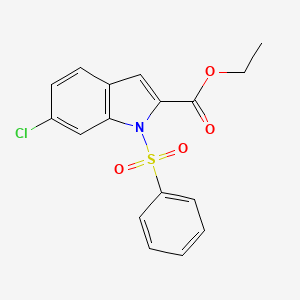
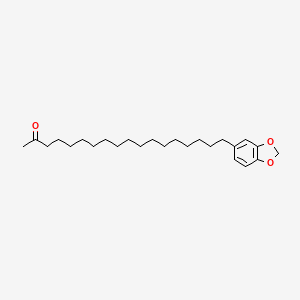
![N-(5-{3-[Dimethyl(phenyl)silyl]cyclohexa-2,4-dien-1-yl}pentylidene)hydroxylamine](/img/structure/B14216270.png)
